2,3-Dimethyl-2H-indazol-7-amine

Description

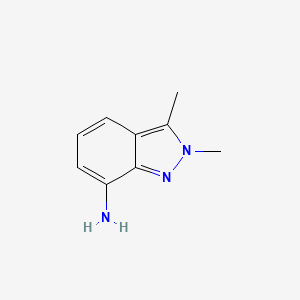

2,3-Dimethyl-2H-indazol-7-amine is a heterocyclic aromatic compound featuring a fused bicyclic indazole core with methyl substituents at positions 2 and 3 and an amine group at position 5. Indazoles are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2,3-dimethylindazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-7-4-3-5-8(10)9(7)11-12(6)2/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSALITUQIXDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2H-indazol-7-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with organometallic reagents to form N-H ketimine intermediates, followed by cyclization under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-2H-indazol-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted indazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

2,3-Dimethyl-2H-indazol-7-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural properties allow for modifications that lead to the development of various derivatives used in advanced chemical research and materials science.

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in studying enzyme inhibitors and receptor modulators. Specifically, it has shown potential in inhibiting key kinases such as CHK1 and CHK2, which are vital in the DNA damage response pathway. This inhibition can disrupt the cell cycle, making it a valuable tool in cancer research.

Anticancer Properties

Indazole derivatives, including this compound, are under investigation for their anticancer properties. Research indicates that these compounds can regulate signal transduction pathways associated with tumor growth and proliferation. For instance, they have been shown to inhibit bad cellular proliferation, suggesting potential therapeutic applications in oncology .

Medicinal Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. These compounds have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. For example, specific derivatives demonstrated potent activity against Candida albicans, showcasing their potential as antifungal agents .

Anti-inflammatory Effects

The compound's role in modulating inflammatory responses has also been explored. Its derivatives are being assessed for their ability to reduce inflammation in various biological models, potentially leading to new treatments for inflammatory diseases.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of novel drugs. Its unique chemical structure allows for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2H-indazol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural homology or functional group similarity:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Core Heterocycle: Indazole vs. This difference may enhance binding affinity in biological targets (e.g., kinases) . Electronic Effects: The electron-withdrawing nature of the indazole ring could reduce nucleophilicity at the 7-amino group compared to indole derivatives, impacting reactivity in synthetic applications.

Boronate Ester (114D): The 7-boronate ester in 114D enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound. This highlights the role of substituents in diversifying synthetic utility .

Biological Relevance :

- The indazole-based compound 114E (with a complex substituent framework) demonstrates the scaffold's adaptability in drug discovery, particularly for kinase inhibitors or PROTACs. In contrast, the simpler this compound may serve as a foundational building block for such derivatives .

Biological Activity

2,3-Dimethyl-2H-indazol-7-amine is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound belongs to the indazole family of compounds, which are known for their varied pharmacological properties. Indazoles have been studied for their roles as enzyme inhibitors, receptor modulators, and potential anticancer agents. This specific compound has garnered attention for its ability to inhibit key kinases involved in cell cycle regulation and DNA damage response pathways.

Target Kinases : The primary targets of this compound include:

- CHK1 and CHK2 : These kinases are crucial for the DNA damage response and cell cycle regulation. Inhibition of these kinases can disrupt normal cell cycle progression and enhance the effects of DNA-damaging agents.

- SGK (Serum/Glucocorticoid-regulated Kinase) : This kinase is involved in various cellular processes including cell survival and proliferation.

Biochemical Pathways : The inhibition of CHK1 and CHK2 by this compound may lead to:

- Disruption of the cell cycle

- Induction of apoptosis in cancer cells

- Increased levels of reactive oxygen species (ROS), which can further promote apoptosis through mitochondrial pathways .

Biological Evaluations

Recent studies have demonstrated the biological activity of this compound in various experimental settings:

Anticancer Activity

-

Cell Proliferation Inhibition : A study reported that treatment with this compound significantly inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and FaDu (hypopharyngeal carcinoma). The compound showed a dose-dependent effect on cell viability .

Cell Line IC50 (µM) Effect on Apoptosis MCF7 15 Increased FaDu 10 Increased - In Vivo Studies : In murine models, administration of this compound resulted in reduced tumor volumes compared to control groups. Immunohistochemical analysis revealed increased apoptosis markers (cleaved caspase-3) in tumor tissues .

Anti-inflammatory and Antimicrobial Properties

Indazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies indicated that certain derivatives exhibited inhibitory activity against cyclooxygenase enzymes (COX), suggesting potential use in inflammatory conditions . Additionally, antimicrobial assessments showed that some derivatives possess activity against various pathogens, including Candida species .

Case Studies

- Case Study on Anticancer Efficacy : In a controlled study involving BALB/c mice implanted with 4T1 breast cancer cells, treatment with this compound led to significant reductions in tumor growth over a treatment period of 16 days. Histological analyses indicated enhanced apoptosis within treated tumors compared to untreated controls.

- Evaluation Against IDO1 : Another study focused on indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. Compounds structurally related to this compound demonstrated promising IDO1 inhibitory activity, enhancing immune responses against tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.